![molecular formula C19H21N3O2S B12630352 1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)- is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer .
Preparation Methods
The synthetic routes often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the aryl groups . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific substituents introduced and the reaction conditions employed .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They are studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: As potent FGFR inhibitors, these compounds are investigated for their potential in cancer therapy.
Industry: These compounds may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to cancer progression. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other FGFR inhibitors such as:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- CH5183184
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
These compounds share a similar mechanism of action but differ in their chemical structures and specific FGFR inhibitory profiles. 1H-Pyrrolo[2,3-b]pyridine derivatives are unique due to their specific binding affinities and potential for optimization as lead compounds .
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H21N3O2S/c1-21-12-6-8-16(21)14-17-13-15-7-5-11-20-19(15)22(17)25(23,24)18-9-3-2-4-10-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3/t16-/m0/s1 |
InChI Key |
GZXYPSMPYVTOJH-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Canonical SMILES |
CN1CCCC1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-methyl-, methyl ester](/img/structure/B12630269.png)
![2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12630272.png)
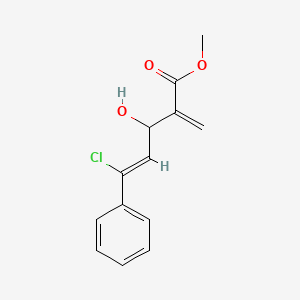
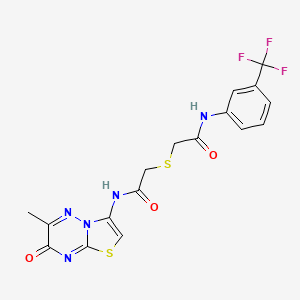
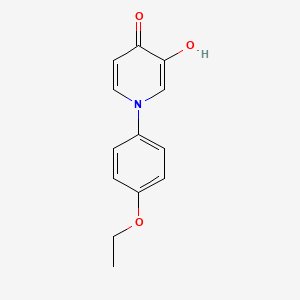
![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)
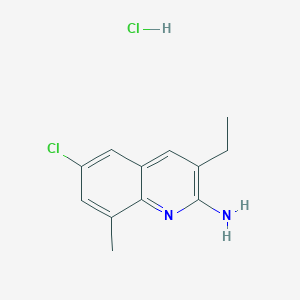
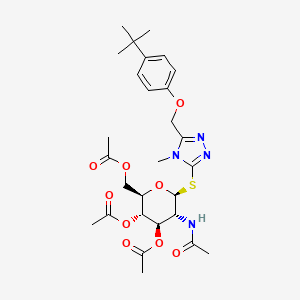
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)
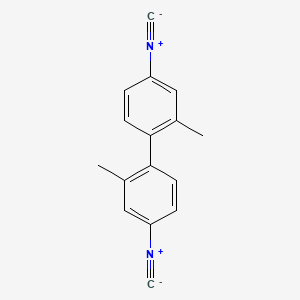
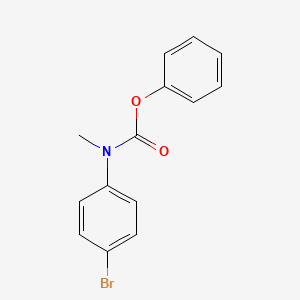
![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)

